2,4-ジクロロフェニルアセトン

概要

説明

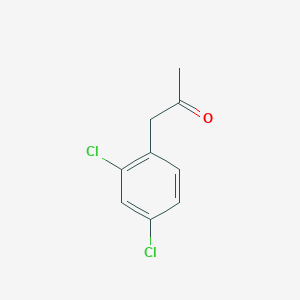

2,4-Dichlorophenylacetone: is an organic compound with the molecular formula C9H8Cl2O . It is a derivative of acetone where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is known for its applications in organic synthesis and various industrial processes.

科学的研究の応用

2,4-Dichlorophenylacetone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural properties.

Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

Industry: 2,4-Dichlorophenylacetone is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

作用機序

Target of Action

2,4-Dichlorophenylacetone, also known as 2,4-D, is a selective herbicide that primarily targets broadleaf weeds . It mimics natural auxin, a type of plant hormone, at the molecular level . The primary targets of 2,4-D are auxin receptors and auxin transport carriers .

Mode of Action

2,4-D interacts with its targets by binding to auxin receptors, which leads to an overstimulation of auxin-responsive genes . This interaction results in abnormal growth patterns in the targeted plants, leading to their eventual death . The compound also affects the actin cytoskeleton and increases the synthesis of plant hormones such as abscisic acid (ABA) and ethylene .

Biochemical Pathways

The biochemical pathways affected by 2,4-D primarily involve auxin signaling and response . The overexpression of auxin-responsive genes disrupts normal plant growth and development . Additionally, the compound’s action leads to an increase in the levels of reactive oxygen species (ROS), which can cause oxidative stress and damage to the plant cells .

Pharmacokinetics

It is known that 2,4-d is highly water-soluble , which suggests that it can be readily absorbed and distributed in the environment

Result of Action

The primary result of 2,4-D’s action is the death of targeted plants due to uncontrolled growth . This uncontrolled growth is caused by the disruption of normal auxin signaling and response, leading to abnormalities in plant development . On a cellular level, 2,4-D can cause changes in the actin cytoskeleton and increased levels of ROS, leading to oxidative stress and cellular damage .

Action Environment

The action of 2,4-D can be influenced by various environmental factors. For instance, the compound’s water solubility means that it can be easily transported in the environment, potentially affecting non-target organisms . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment

生化学分析

Biochemical Properties

2,4-Dichlorophenylacetone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 2,4-Dichlorophenylacetone and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can result in the modulation of metabolic pathways and the alteration of cellular processes .

Cellular Effects

The effects of 2,4-Dichlorophenylacetone on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,4-Dichlorophenylacetone can induce oxidative stress in cells, leading to the activation of signaling pathways such as the MAPK pathway. This activation can result in changes in gene expression, promoting the expression of genes involved in stress response and apoptosis. Additionally, 2,4-Dichlorophenylacetone can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, 2,4-Dichlorophenylacetone exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in conformational changes in the target molecules, affecting their function. For example, 2,4-Dichlorophenylacetone can bind to tubulin, a protein involved in microtubule formation, leading to the disruption of the microtubule network and subsequent cellular toxicity. Additionally, 2,4-Dichlorophenylacetone can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichlorophenylacetone can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to the formation of degradation products with different biochemical properties. Studies have shown that 2,4-Dichlorophenylacetone can undergo hydrolysis and oxidation, resulting in the formation of chlorinated byproducts. These degradation products can have distinct effects on cellular function, including long-term impacts on cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,4-Dichlorophenylacetone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity. Studies in animal models have shown that high doses of 2,4-Dichlorophenylacetone can lead to liver and kidney damage, as well as neurotoxicity. These toxic effects are often dose-dependent, with threshold levels above which adverse effects become pronounced .

Metabolic Pathways

2,4-Dichlorophenylacetone is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites in the body. Additionally, 2,4-Dichlorophenylacetone can affect the activity of other metabolic enzymes, further modulating metabolic processes .

Transport and Distribution

The transport and distribution of 2,4-Dichlorophenylacetone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2,4-Dichlorophenylacetone can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 2,4-Dichlorophenylacetone is an important factor in determining its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular distribution of 2,4-Dichlorophenylacetone can influence its interactions with biomolecules and its overall biochemical effects .

準備方法

Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenylacetone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,4-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants for several hours to achieve a high yield.

Industrial Production Methods: In an industrial setting, the production of 2,4-dichlorophenylacetone may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

化学反応の分析

Types of Reactions: 2,4-Dichlorophenylacetone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,4-dichlorophenylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of 2,4-dichlorophenylacetone can yield 2,4-dichlorophenylethanol when treated with reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed:

Oxidation: 2,4-Dichlorophenylacetic acid.

Reduction: 2,4-Dichlorophenylethanol.

Substitution: Various substituted phenylacetones depending on the nucleophile used.

類似化合物との比較

2,4-Dichlorophenoxyacetic acid: A herbicide with similar structural features but different applications.

2,4-Dichlorobenzyl alcohol: Another derivative of 2,4-dichlorobenzene with distinct chemical properties.

2,4-Dichlorophenylacetic acid: An oxidation product of 2,4-dichlorophenylacetone with applications in organic synthesis.

Uniqueness: 2,4-Dichlorophenylacetone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and chemical properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications.

生物活性

2,4-Dichlorophenylacetone (DCP) is an organic compound with significant relevance in both industrial applications and biological research. Its structure, characterized by two chlorine atoms on the phenyl ring and an acetone moiety, allows it to interact with various biological systems. This article provides a comprehensive overview of the biological activity of DCP, including its mechanisms of action, toxicity profiles, and case studies that illustrate its effects in different contexts.

- Molecular Formula : C9H8Cl2O

- Molecular Weight : 205.07 g/mol

- CAS Number : 3734-33-6

DCP exhibits various biological activities primarily through its interaction with cellular pathways. The following mechanisms have been identified:

- Enzyme Inhibition : DCP has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can affect the synthesis of critical biomolecules, leading to altered cellular functions.

- Hormonal Activity : As a synthetic auxin, DCP mimics plant hormones that regulate growth. This property allows it to be utilized in agricultural applications to control weed growth by inducing uncontrolled cell division and elongation in target plants .

Toxicological Profile

DCP's toxicity is a critical aspect of its biological activity:

- Acute Toxicity : Exposure to high concentrations can lead to severe health effects. A notable case involved a young female farmer who ingested DCP, resulting in loss of consciousness and subsequent multi-organ failure despite intensive care efforts . This highlights the compound's potential for causing serious harm when misused.

- Chronic Effects : Long-term exposure to DCP may lead to various health issues, including endocrine disruption and potential carcinogenic effects, although more research is needed to fully understand these risks.

Case Studies

Several case studies illustrate the impact of DCP on human health and the environment:

- Case of Poisoning :

- Agricultural Impact :

Research Findings

Recent studies have focused on the biological activity of DCP in various contexts:

- Plant Cell Culture : DCP has been utilized as a growth regulator in plant tissue culture, aiding in callus formation and regeneration processes .

- Microbial Degradation Studies : Research has identified specific bacteria capable of degrading DCP in environmental settings, suggesting potential bioremediation applications for contaminated sites .

Summary Table of Biological Activities

特性

IUPAC Name |

1-(2,4-dichlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVVHXZQWSCZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370125 | |

| Record name | 2,4-Dichlorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93457-07-9 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93457-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。